(5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate (5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13758517
InChI: InChI=1S/C9H12BrNO3/c1-9(2,3)8(12)13-5-7-11-4-6(10)14-7/h4H,5H2,1-3H3
SMILES: CC(C)(C)C(=O)OCC1=NC=C(O1)Br
Molecular Formula: C9H12BrNO3
Molecular Weight: 262.10 g/mol

(5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate

CAS No.:

Cat. No.: VC13758517

Molecular Formula: C9H12BrNO3

Molecular Weight: 262.10 g/mol

* For research use only. Not for human or veterinary use.

(5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate -

Specification

Molecular Formula C9H12BrNO3
Molecular Weight 262.10 g/mol
IUPAC Name (5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C9H12BrNO3/c1-9(2,3)8(12)13-5-7-11-4-6(10)14-7/h4H,5H2,1-3H3
Standard InChI Key PAKMRNHZJGZCFT-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)OCC1=NC=C(O1)Br
Canonical SMILES CC(C)(C)C(=O)OCC1=NC=C(O1)Br

Introduction

Synthesis

The synthesis of (5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate could involve several steps, starting from the preparation of the oxazole ring. Typically, oxazoles are synthesized through condensation reactions involving amino acids or their derivatives. The bromination step would likely involve electrophilic aromatic substitution, and the esterification could be achieved through a reaction with 2,2-dimethylpropanoic acid or its derivatives.

Potential Applications

While specific applications of (5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate are not documented, compounds with similar structures often find use in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis. The presence of the bromo group suggests potential for further functionalization, which could be useful in medicinal chemistry for developing new drugs.

Spectroscopic Characterization

Characterization of this compound would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques would provide detailed information about the molecular structure and purity.

TechniqueExpected Findings
1{}^{1}H NMRSignals corresponding to the methyl groups, oxazole protons, and ester methylene protons.
13{}^{13}C NMRPeaks for the carbonyl carbon, oxazole ring carbons, and methyl carbons.
IR SpectroscopyAbsorption bands for the ester carbonyl group and oxazole ring.
MSMolecular ion peak corresponding to C10H12BrNO3C_{10}H_{12}BrNO_{3}.

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